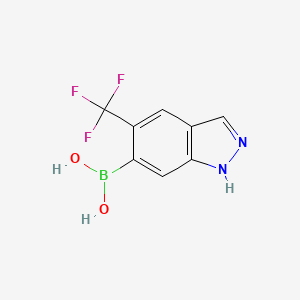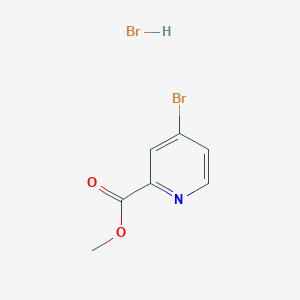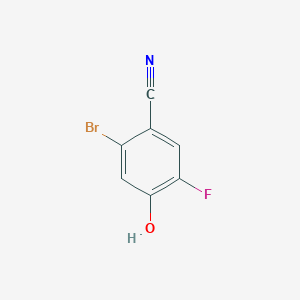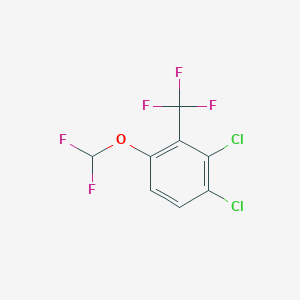![molecular formula C9H6Br2S B1410688 7-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 1858242-32-6](/img/structure/B1410688.png)
7-Bromo-2-(bromomethyl)benzo[b]thiophene
説明
科学的研究の応用
Synthesis of Benzo[b]thiophene Derivatives
Research has explored the synthesis of various benzo[b]thiophene derivatives, which are closely related to 7-Bromo-2-(bromomethyl)benzo[b]thiophene. For instance, Chapman et al. (1973) developed methods for preparing dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines. These methods include converting bromomethyl compounds into nitriles and then reducing them to specific benzo[b]thienyl derivatives (Chapman et al., 1973).
Chemical Reactions and Derivative Formation
Chapman et al. (1972) also studied 3-Bromomethyl-7-chlorobenzo[b]thiophen's conversion into various amino-, guanidino-, and ureido-compounds. They highlighted the transformation of 7-chloro-3-methylbenzo[b]thiophen into 7-hydroxy- and 7-mercapto-derivatives (Chapman et al., 1972).
Fluorescent Derivatives
Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene, demonstrating the photophysical behavior of these compounds in acetonitrile. They showed that electronic distribution and intramolecular charge transfer interactions play a significant role in determining the excited-state relaxation pathway of these derivatives (Venanzi et al., 2005).
Synthesis of 2-Substituted Benzo[b]thiophenes
Sun et al. (2011) presented a copper-catalyzed thiolation annulation reaction, which is a method to prepare a variety of 2-substituted benzo[b]thiophenes. They utilized 2-bromo alkynylbenzenes and sodium sulfide for this synthesis, highlighting its effectiveness in moderate to good yields (Sun et al., 2011).
Application in Antimycotic Agents
Nussbaumer et al. (1991) explored the use of benzo[b]thiophene analogues in the creation of allylamine antimycotic agents. They investigated derivatives with the side chain at various positions and observed enhanced activity against Candida albicans in specific substitution patterns (Nussbaumer et al., 1991).
作用機序
Target of Action
It is known that benzo[b]thiophene, a similar compound, is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . These drugs target various enzymes and receptors in the body, suggesting that 7-Bromo-2-(bromomethyl)benzo[b]thiophene may have similar targets.
Mode of Action
It is known to undergo suzuki-miyaura reactions , which are a type of cross-coupling reaction used to form carbon-carbon bonds. This suggests that this compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Benzo[b]thiophene is a component of several pharmaceutical drugs, which are known to interact with various biochemical pathways related to inflammation, bone health, and fungal infections .
Pharmacokinetics
It is known that similar compounds exhibit high gastrointestinal absorption and are permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of this compound.
Result of Action
Based on its structural similarity to benzo[b]thiophene, it can be inferred that it may have similar effects, such as modulating enzyme activity or receptor binding .
生化学分析
Biochemical Properties
7-Bromo-2-(bromomethyl)benzo[b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant biological potential, including antithrombolytic and biofilm inhibition activities . The interactions of this compound with enzymes such as streptokinase and plasminogen involve hydrogen bonding, π-anion, π–π stacked interactions, and π-sigma bonding type interactions . These interactions highlight the compound’s potential as a therapeutic agent in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit biofilm formation, which is a critical factor in bacterial virulence and resistance . Additionally, its antithrombolytic activity suggests that it may play a role in modulating blood clotting mechanisms, thereby impacting cellular processes related to hemostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and π-interactions with enzymes like streptokinase and plasminogen is central to its biochemical activity . These interactions can lead to the inhibition of enzyme activity, thereby modulating biochemical pathways and cellular processes. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular processes need to be further investigated. Long-term exposure to this compound may result in sustained inhibition of biofilm formation and antithrombolytic activity, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant biological activity without adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interactions with enzymes such as streptokinase and plasminogen suggest its involvement in pathways related to blood clotting and bacterial virulence . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular processes and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity
特性
IUPAC Name |
7-bromo-2-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOGIRNEDFXWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




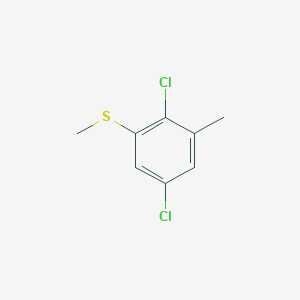
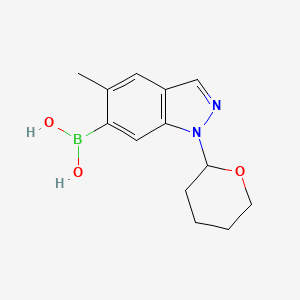
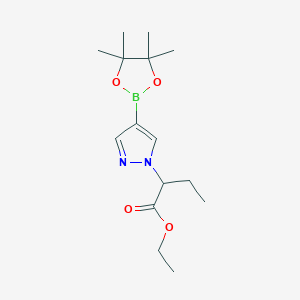
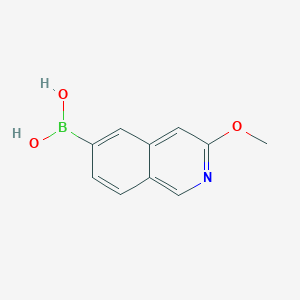
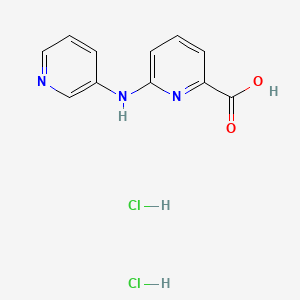
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride](/img/structure/B1410614.png)
